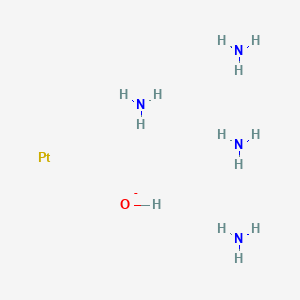

Platinum, tetraamminehydroxy-

説明

Historical Context of Ammine Complexes in Coordination Chemistry

The development of modern coordination chemistry is intrinsically linked to the study of metal ammine complexes. wikipedia.org These compounds, which feature ammonia (B1221849) (NH₃) as a ligand, were central to the groundbreaking work of Swiss chemist Alfred Werner in the late 19th and early 20th centuries. wikipedia.orglscollege.ac.in Before Werner, the nature of bonding in these metal complexes was a puzzle, with early theories like the "chain theory" proposed by Christian Wilhelm Blomstrand failing to explain many experimental observations. numberanalytics.comwikipedia.org

Werner's meticulous investigation of a series of metal ammine complexes, particularly those of cobalt(III) and platinum(II), led to the formulation of his revolutionary coordination theory in 1893. lscollege.ac.inbyjus.com This theory, which earned him the Nobel Prize in Chemistry in 1913, introduced the now-fundamental concepts of primary and secondary valencies. numberanalytics.comgeeksforgeeks.org Werner postulated that the central metal ion has a primary valence (corresponding to its oxidation state) and a secondary valence (its coordination number). geeksforgeeks.org The secondary valence dictates the number of ligands that are directly bound to the metal, forming a "coordination sphere." lscollege.ac.innumberanalytics.com

Ammine complexes provided the crucial experimental evidence for Werner's ideas. For instance, early chemists had isolated various cobalt-ammonia-chloride compounds with the same elemental composition but different chemical properties. uni-siegen.de Werner explained these differences by proposing that the ligands (ammonia and chloride) were arranged within the coordination sphere, while other ions existed outside this sphere to balance the charge. lscollege.ac.in The number of free ions, which could be precipitated with silver nitrate (B79036), varied depending on the complex, a finding that the chain theory could not account for. uni-siegen.deallen.in

The study of isomers in platinum ammine complexes was also pivotal. The existence of two distinct forms of [Pt(NH₃)₂Cl₂] (known as Peyrone's salt and Reiset's second chloride) was evidence for a square planar geometry around the platinum(II) center. lscollege.ac.inmdpi.com Similarly, the discovery of two isomers for [Co(NH₃)₄Cl₂]Cl (one green and one violet) was key to establishing the octahedral geometry for six-coordinate complexes. wikipedia.orglibretexts.org One of the earliest known ammine complexes, Magnus's green salt, was identified as being composed of the tetraammineplatinum(II) cation, [Pt(NH₃)₄]²⁺. wikipedia.org These foundational studies on ammine complexes laid the essential groundwork for understanding the structure, bonding, and reactivity of all coordination compounds. numberanalytics.com

Significance of Tetraammineplatinum(II) Derivatives in Coordination Chemistry Research

Tetraammineplatinum(II) derivatives are a cornerstone of modern coordination chemistry research, serving as fundamental models and precursors for a wide range of applications. The significance of this class of compounds was dramatically highlighted by the discovery of the anticancer properties of cisplatin (B142131), cis-[Pt(NH₃)₂Cl₂], in the 1960s. wku.edu This discovery spurred extensive research into platinum complexes, with tetraammineplatinum(II) salts often serving as starting materials for the synthesis of new therapeutic agents. wku.edu

The study of tetraammineplatinum(II) derivatives is crucial for elucidating structure-activity relationships. The stark contrast in biological activity between the potent anticancer drug cisplatin and its corresponding trans-isomer, the inactive transplatin, underscores how the spatial arrangement of ligands in the coordination sphere dictates a compound's properties. mdpi.com This principle drives much of the research in the development of new metal-based drugs. upol.cz

Beyond medicinal chemistry, tetraammineplatinum(II) compounds are valuable in materials science and catalysis. Salts such as tetraammineplatinum(II) nitrate and tetraammineplatinum(II) hydrogen carbonate are used as precursors for creating platinum-based heterogeneous catalysts. chemimpex.comasianpubs.org These catalysts are employed in various organic reactions, where they can improve reaction rates and selectivity. chemimpex.com

Furthermore, tetraammineplatinum(II) complexes are ideal subjects for fundamental chemical research. Their reactions, including ligand exchange, redox processes, and acid-base reactions, have been studied to understand the basic principles of inorganic reactivity. cdnsciencepub.comacs.org For example, pulse radiolysis studies on the tetraammineplatinum(II) ion have provided insight into the formation of transient species and the mechanisms of electron and hydrogen atom reactions. cdnsciencepub.com The synthesis and characterization of diverse tetraammineplatinum(II) complexes, including those with chiral ligands, continue to expand the boundaries of coordination chemistry. nih.gov

Interactive Data Tables

Table 1: Werner's Cobalt(III) Ammine Chloride Series

This table shows the formulation of cobalt(III) ammine chlorides as determined by Alfred Werner, which provided key evidence for his coordination theory. The "Modern Formula" shows the species within the coordination sphere in brackets. The "Total Ions" indicates the number of separate ions the complex dissociates into in solution, as confirmed by conductivity measurements and precipitation reactions.

| Original Formula | Color | Moles of AgCl Precipitated per Mole of Complex | Modern Formula | Total Ions |

| CoCl₃·6NH₃ | Yellow | 3 | [Co(NH₃)₆]Cl₃ | 4 |

| CoCl₃·5NH₃ | Purple | 2 | [Co(NH₃)₅Cl]Cl₂ | 3 |

| CoCl₃·4NH₃ | Green | 1 | trans-[Co(NH₃)₄Cl₂]Cl | 2 |

| CoCl₃·4NH₃ | Violet | 1 | cis-[Co(NH₃)₄Cl₂]Cl | 2 |

Data sourced from multiple historical accounts of Werner's work. byjus.comuni-siegen.deallen.in

Table 2: Key Platinum(II) Ammine Complexes in Chemical History

| Common Name | Chemical Formula | Historical Significance |

| Magnus's Green Salt | [Pt(NH₃)₄][PtCl₄] | One of the first ammine complexes described; an early example of a coordination polymer. wikipedia.org |

| Peyrone's Salt | cis-[Pt(NH₃)₂Cl₂] | An isomer of Reiset's second chloride; its existence helped establish square planar geometry. Later identified as the anticancer drug cisplatin. mdpi.comwku.edu |

| Reiset's Second Chloride | trans-[Pt(NH₃)₂Cl₂] | The trans-isomer of Peyrone's salt; its inactivity as an anticancer drug highlighted the importance of stereochemistry. mdpi.com |

| Reiset's First Base | Pt(NH₃)₄₂ | An early characterized tetraammineplatinum(II) compound. mdpi.com |

Structure

2D Structure

特性

CAS番号 |

36863-22-6 |

|---|---|

分子式 |

H9N4OPt-5 |

分子量 |

276.18 g/mol |

IUPAC名 |

azanide;platinum;hydroxide |

InChI |

InChI=1S/4H2N.H2O.Pt/h5*1H2;/q4*-1;;/p-1 |

InChIキー |

QQUPSXMVWYKSEM-UHFFFAOYSA-M |

SMILES |

N.N.N.N.[OH-].[Pt] |

正規SMILES |

[NH2-].[NH2-].[NH2-].[NH2-].[OH-].[Pt] |

他のCAS番号 |

36863-22-6 |

製品の起源 |

United States |

Synthetic Methodologies for Tetraammineplatinum Ii Hydroxy Complexes and Derivatives

Direct Synthesis Pathways for Tetraammineplatinum(II) Precursors

The synthesis of tetraammineplatinum(II) complexes often commences with readily available platinum starting materials. A common precursor is potassium tetrachloroplatinate(II) (K₂PtCl₄). One established method involves the reaction of K₂PtCl₄ with an excess of ammonia (B1221849) in an aqueous solution. kennesaw.eduresearchgate.net This reaction proceeds through the substitution of the chloride ligands with ammonia molecules to yield the tetraammineplatinum(II) cation, [Pt(NH₃)₄]²⁺. kennesaw.edu The resulting complex can then be precipitated as a salt, such as tetraammineplatinum(II) chloride ([Pt(NH₃)₄]Cl₂), by introducing a suitable counter-ion. researchgate.net

Another route to tetraammineplatinum(II) precursors involves the use of ammonium (B1175870) chloroplatinate(IV) ((NH₄)₂PtCl₆). This Pt(IV) salt can be reacted with oxalic acid and ammonia water to generate a diammineplatinum(II) oxalate (B1200264) solution, which is then further treated with ammonia to form the tetraammineplatinum(II) complex. google.com This method offers an alternative pathway that avoids the direct use of K₂PtCl₄.

A notable synthesis for tetraammineplatinum(II) nitrate (B79036), Pt(NH₃)₄₂, starts with K₂PtCl₄ and proceeds through a series of intermediates. google.compatsnap.comasianpubs.org The process involves the initial reaction of K₂PtCl₄ with potassium iodide (KI) and ammonia to form cis-diiododiammineplatinum(II) (cis-[Pt(NH₃)₂I₂]). google.compatsnap.com This intermediate is then reacted with silver nitrate (AgNO₃) to produce the corresponding diaquo complex, cis-Pt(NH₃)₂(H₂O)₂₂, which subsequently reacts with a strong ammonia solution to yield the final tetraammineplatinum(II) nitrate product. google.compatsnap.comasianpubs.org This multi-step approach allows for high yields (over 90%) and high purity of the final product. google.com

The following table summarizes the key starting materials and their corresponding tetraammineplatinum(II) precursor products.

| Starting Material | Reagents | Product | Reference(s) |

| Potassium tetrachloroplatinate(II) (K₂PtCl₄) | Excess Ammonia | Tetraammineplatinum(II) chloride ([Pt(NH₃)₄]Cl₂) | kennesaw.eduresearchgate.net |

| Ammonium chloroplatinate(IV) ((NH₄)₂PtCl₆) | Oxalic acid, Ammonia water | Tetraammineplatinum(II) acetate (B1210297) (Pt(NH₃)₄₂) | google.com |

| Potassium tetrachloroplatinate(II) (K₂PtCl₄) | KI, Ammonia, AgNO₃, Strong Ammonia | Tetraammineplatinum(II) nitrate (Pt(NH₃)₄₂) | google.compatsnap.comasianpubs.org |

Derivatization Strategies for Hydroxy Ligand Incorporation

The introduction of a hydroxy ligand into the coordination sphere of a tetraammineplatinum(II) complex is a key step in forming the target compound, tetraamminehydroxyplatinum(II). This can be achieved through various derivatization strategies.

One approach involves the hydrolysis of a suitable precursor. For instance, kinetically inert platinum(IV) hydroxy complexes can serve as starting points. tandfonline.com While the direct synthesis of tetraamminehydroxyplatinum(II) is less commonly detailed, the principles of ligand substitution on platinum complexes are well-established. The hydrolysis of a coordinated ligand, such as a chloride or aqua ligand, in an aqueous solution can lead to the formation of a hydroxo complex. The pH of the solution plays a crucial role in this process, with more basic conditions favoring the deprotonation of a coordinated water molecule to form a hydroxide (B78521) ligand.

Another strategy involves the use of a base to deprotonate a coordinated water molecule in an aqua-tetraammineplatinum(II) complex. This aqua complex can be generated in situ from a halide precursor, such as tetraammineplatinum(II) chloride, by reaction with a silver salt to precipitate the halide. The resulting aqua complex is then treated with a base to yield the hydroxy derivative.

The synthesis of related platinum(IV) complexes with axial hydroxyl ligands is well-documented and can provide insights. For example, the oxidation of Pt(II) complexes in the presence of hydrogen peroxide can lead to the formation of Pt(IV) dihydroxy complexes. nih.gov While this applies to Pt(IV), it highlights a method for introducing hydroxyl groups.

Solid-Phase and Solution-Phase Synthetic Approaches for Platinum(II) Tetraamine (B13775644) Complexes

Both solid-phase and solution-phase synthesis have been effectively employed in the preparation of platinum(II) tetraamine complexes, including chiral derivatives. researchgate.netnih.gov

Solution-phase synthesis is the more traditional and widely used approach. The reactions are carried out in a suitable solvent, allowing for direct interaction between the reactants. The synthesis of tetraammineplatinum(II) precursors from K₂PtCl₄, as described in section 2.1, is a classic example of solution-phase synthesis. kennesaw.edugoogle.compatsnap.comasianpubs.org This method offers flexibility in controlling reaction conditions such as temperature, concentration, and pH.

Solid-phase synthesis offers advantages for the creation of libraries of compounds, as demonstrated in the combinatorial synthesis of chiral tetraamine platinum(II) complexes. researchgate.netacs.org In this approach, a substrate is attached to a solid support (resin), and subsequent reactions are carried out. acs.org For the synthesis of chiral tetraamine-Pt(II) complexes, tripeptides were first synthesized on a solid support, followed by exhaustive reduction to form chiral tetraamines. acs.org These tetraamines were then cleaved from the resin and reacted with K₂PtCl₄ in solution to form the platinum complexes. acs.org This combination of solid-phase and solution-phase techniques allows for the efficient generation of a large number of diverse compounds. researchgate.net

A study on the solid-phase reaction of tetraammineplatinum(II) chloride with ammonium heptamolybdate has also been reported, indicating that interactions can occur directly between solid reactants upon heating. researchgate.net

Stereochemical Control in Synthesis: Cis- and Trans-Isomerism

The spatial arrangement of ligands around the central platinum atom is crucial and can be controlled through synthetic strategies. This is particularly important in the synthesis of square-planar platinum(II) complexes, which can exist as cis and trans isomers.

Influence of the Ligand Trans Effect on Product Stereochemistry

The trans effect is a fundamental concept in the coordination chemistry of square-planar complexes and plays a pivotal role in directing the stereochemical outcome of ligand substitution reactions. kennesaw.edulibretexts.org It describes the ability of a ligand to labilize the ligand trans to it, thereby promoting its substitution. kennesaw.edu Ligands can be ranked in a series based on their trans-directing ability.

A classic example illustrating the trans effect is the synthesis of cis- and trans-diamminedichloroplatinum(II) (cisplatin and transplatin). kennesaw.edulibretexts.org

To synthesize cisplatin (B142131) , one starts with potassium tetrachloroplatinate(II), [PtCl₄]²⁻. The chloride ligand has a stronger trans effect than ammonia. When ammonia is added, the first ammonia molecule can coordinate to any position. However, the second ammonia molecule will preferentially substitute a chloride ligand that is cis to the first ammonia, as the chloride trans to the first ammonia is less labile. This leads to the formation of the cis isomer. libretexts.org

Conversely, to synthesize transplatin , the starting material is tetraammineplatinum(II), [Pt(NH₃)₄]²⁺. kennesaw.edu When chloride is added, the first chloride substitutes an ammonia. Now, the chloride ligand, with its stronger trans effect, directs the next substitution to the position trans to itself, resulting in the trans isomer. kennesaw.edulibretexts.org

This principle is broadly applicable in the synthesis of various platinum(II) complexes, allowing for the selective formation of the desired stereoisomer by carefully choosing the starting material and the sequence of ligand addition. nih.gov

Selective Synthesis of Mixed Ammine/Amine Platinum(II) Complexes

The synthesis of platinum(II) complexes with a mix of ammine (NH₃) and other amine (RNH₂) ligands requires careful strategic planning to achieve the desired isomer. One approach involves the use of a [PtLCl₃]⁻ anion as an intermediate, where L is an amine ligand. nih.gov Reacting this intermediate with another amine, L', can yield the cis-[PtLL'Cl₂] complex. nih.gov

Another strategy involves the formation of dimeric platinum complexes. For instance, dimeric [Pt(RNH₂)I₂]₂ complexes can be synthesized and then treated with ammonium hydroxide to yield mixed ammine/amine complexes of the type Pt(NH₃)(RNH₂)Cl₂. nih.gov This method provides a route to novel classes of ammine/amine platinum complexes.

The synthesis of mixed ammine/amine platinum(II) complexes with bidentate carboxylate ligands has also been reported. tandfonline.com These syntheses often start from a cis-diammineplatinum(II) iodide precursor, which is then reacted with a silver carboxylate to introduce the bidentate ligand.

Synthesis of Chiral Tetraamine Platinum(II) Coordination Complexes

The synthesis of chiral tetraamine platinum(II) complexes introduces another layer of stereochemical complexity. These complexes can be prepared by reacting a chiral tetraamine ligand with a platinum(II) source like K₂PtCl₄. nih.govacs.org The chirality can originate from the carbon backbone of the tetraamine ligand.

A general method for synthesizing a large number of individual and libraries of chiral tetraamine-Pt(II) complexes has been developed. acs.org This involves the solid-phase synthesis of tripeptides from chiral amino acids, followed by reduction to the corresponding chiral tetraamines. acs.org Subsequent reaction with K₂PtCl₄ in solution yields the desired platinum complexes. acs.org

Upon coordination to the platinum(II) center, the secondary nitrogen atoms of the tetraamine ligand can themselves become chiral stereocenters, leading to the possibility of multiple Pt-NH stereoisomers. acs.org The thermodynamic stability of these stereoisomers is influenced by steric hindrance and ring torsion. acs.org

Synthesis of Binuclear and Polynuclear Platinum Ammine Complexes

The formation of binuclear and polynuclear platinum ammine complexes, particularly those involving hydroxo bridges, is a significant area of study. These species can form through the hydrolysis of mononuclear platinum(II) ammine complexes. The resulting structures can range from simple dimers to more complex trimers and other oligomers, including the notable "platinum blue" species. The synthetic pathways to these complexes are often sensitive to reaction conditions such as pH, concentration, and the nature of the counter-ions present in the solution.

Synthesis of Di-μ-hydroxo-bis[diammineplatinum(II)] Nitrate

A well-characterized binuclear complex is di-μ-hydroxo-bis[diammineplatinum(II)] nitrate, with the chemical formula (NH3)2Pt(OH)2Pt(NH3)22. A common synthetic route to this complex involves the treatment of cis-diiododiammineplatinum(II) with silver nitrate in an aqueous solution. colab.wssibran.ru This reaction leads to the formation of the hydroxo-bridged dimer. The structure of this complex has been confirmed through X-ray crystallography, revealing a dinuclear cation where two square-planar platinum(II) centers are bridged by two hydroxo ligands. researchgate.net

The crystal structure of (NH3)2Pt(OH)2Pt(NH3)22 has been determined to be triclinic. researchgate.net The geometry of the dinuclear cation can vary depending on the counter-ion and the crystal packing forces. For instance, the nitrate and carbonate salts tend to have a nearly planar arrangement of the two platinum coordination planes. nih.gov In contrast, the perchlorate (B79767) salt exhibits a bent form, with a significant dihedral angle between the two coordination planes. nih.gov

Another potential pathway to this dinuclear complex is through the controlled hydrolysis of cis-diamminediaquaplatinum(II), cis-[Pt(NH3)2(H2O)2]2+. colab.ws In aqueous solutions, this diaqua complex can undergo deprotonation and subsequent condensation to form the di-μ-hydroxo bridged dimer. This process is highly pH-dependent.

Table 1: Synthesis and Properties of Di-μ-hydroxo-bis[diammineplatinum(II)] Nitrate

| Parameter | Value | References |

| Starting Material | cis-Pt(NH3)2I2 | colab.wssibran.ru |

| Reagent | AgNO3 in aqueous solution | colab.wssibran.ru |

| Product | (NH3)2Pt(OH)2Pt(NH3)22 | colab.wsresearchgate.net |

| Crystal System | Triclinic | researchgate.net |

| Space Group | P1 | researchgate.net |

| Pt-Pt distance | ~3.107 Å | sibran.ru |

| Pt-N (ammine) distance | ~2.015 Å | sibran.ru |

| Pt-O (hydroxo) distance | Varies with crystal form | nih.gov |

Formation of Trinuclear and Other Oligomeric Hydroxo-Bridged Complexes

Under specific conditions, the hydrolysis of cis-diamminediaquaplatinum(II) can lead to the formation of higher nuclearity complexes. A notable example is the trinuclear complex, bis[cyclo-tri-μ-hydroxo-tris(cis-diammineplatinum(II))] trisulfate hexahydrate, [{cis-Pt(NH3)2(μ-OH)}3]2(SO4)3·6H2O. This complex was synthesized and its structure was elucidated by X-ray crystallography. acs.org The cation consists of a six-membered ring of alternating platinum and oxygen atoms, with each platinum atom also coordinated to two ammine ligands. acs.org

The formation of these oligomers is a complex equilibrium process. In aqueous solutions of cis-[Pt(NH3)2(H2O)2]2+, dimers, trimers, and even tetramers can coexist. psu.edu The distribution of these species is influenced by factors such as pH and the concentration of the platinum complex.

Table 2: Research Findings on a Trinuclear Hydroxo-Bridged Platinum Ammine Complex

| Feature | Description | Reference |

| Complex | Bis[cyclo-tri-μ-hydroxo-tris(cis-diammineplatinum(II))] trisulfate hexahydrate | acs.org |

| Formula | [{cis-Pt(NH3)2(μ-OH)}3]2(SO4)3·6H2O | acs.org |

| Structure | The cation is a cyclic trimer with a six-membered ring of alternating Pt and O atoms. | acs.org |

| Synthesis | Formed from the hydrolysis of cis-diamminediaquaplatinum(II). | acs.org |

Synthesis of "Platinum Blue"

"Platinum blue" is a class of polynuclear, mixed-valence platinum complexes that exhibit a characteristic deep blue color. These complexes are formed by the reaction of cis-[Pt(NH3)2(H2O)2]2+ with various organic amides, such as α-pyridone or pyrimidine (B1678525) bases. acs.org For example, the reaction with α-pyridone yields cis-diammineplatinum α-pyridone blue. acs.orgcapes.gov.br

The exact structure of "platinum blue" complexes has been a subject of considerable research, and it is understood that they are typically oligomeric species with an average platinum oxidation state between +2 and +3. The formation of these blue species is often observed during the reaction of hydrolyzed cisplatin solutions with biological molecules containing amide groups. psu.edu The intense color is attributed to intervalence charge transfer transitions between the mixed-valence platinum centers.

Structural Elucidation and Advanced Characterization Techniques

Crystallographic Analysis of Coordination Geometry

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction (SC-XRD) is a powerful technique for determining the precise atomic and molecular structure of a crystalline material. uhu-ciqso.esrigaku.comceitec.cz In this method, a single crystal is irradiated with an X-ray beam, and the resulting diffraction pattern is analyzed to create a three-dimensional model of the electron density, from which the atomic positions can be inferred. rigaku.com

For tetraammineplatinum(II) complexes, SC-XRD studies have been instrumental in confirming their coordination geometry. For instance, the crystal structure of tetraammineplatinum(II) dichloride tetrasolvate, [Pt(NH₃)₄]Cl₂·4NH₃, was determined to have a monoclinic crystal system with a square-planar coordination geometry around the platinum cation. nih.gov The study was conducted at a low temperature of 123 K to minimize thermal vibrations and obtain a more precise structure. nih.gov The unit cell dimensions were found to be a = 7.6641 (2) Å, b = 10.1601 (3) Å, and c = 8.7797 (2) Å, with a β angle of 100.975 (3)°. nih.gov Similarly, the structure of tetraammineplatinum(II) chloride, [Pt(NH₃)₄]Cl₂, was redetermined by single-crystal X-ray diffraction at various temperatures, confirming its tetragonal crystal system. researchgate.net

Analysis of Bond Lengths and Angles in Platinum(II) Complexes

The stability and reactivity of platinum(II) complexes are intrinsically linked to their bond lengths and angles. taylorandfrancis.com SC-XRD provides highly accurate measurements of these parameters.

In the square-planar [Pt(NH₃)₄]²⁺ cation, the Pt–N bond lengths are a key indicator of the strength of the coordination bond. In the case of [Pt(NH₃)₄]Cl₂·4NH₃, the Pt–N bond lengths were determined to be 2.0471 (16) Å and 2.0519 (15) Å. nih.gov These values are consistent with those found in other tetraammineplatinum(II) salts. researchgate.net The N–Pt–N angles in this complex are 89.24 (6)° and 90.76 (6)°, which are very close to the ideal 90° for a perfect square-planar geometry. nih.gov Deviations from this ideal angle can be influenced by steric effects of the ligands. mdpi.com For instance, in more sterically hindered complexes, these angles can deviate more significantly. mdpi.com

Table 1: Selected Bond Lengths and Angles for [Pt(NH₃)₄]Cl₂·4NH₃

| Parameter | Value |

| Pt1–N1 | 2.0471 (16) Å |

| Pt1–N2 | 2.0519 (15) Å |

| N1–Pt1–N1ⁱ | 180.0° |

| N2–Pt1–N2ⁱ | 180.0° |

| N1–Pt1–N2 | 90.76 (6)° |

| N1–Pt1–N2ⁱ | 89.24 (6)° |

Source: nih.gov Symmetry code: (i) -x+2, -y+1, -z+1

Conformational Analysis of Tetraamine (B13775644) Ligands

While the immediate coordination sphere of platinum(II) in tetraammine complexes is typically square-planar, the conformation of the ammine ligands themselves can be of interest. In [Pt(NH₃)₄]Cl₂·4NH₃, the ammonia (B1221849) ligands opposite to each other adopt a staggered conformation of their hydrogen atoms. nih.gov This arrangement minimizes steric repulsion between the hydrogen atoms of adjacent ligands. The conformation of amine ligands can play a significant role in the biological activity and intermolecular interactions of platinum complexes. semanticscholar.org

Spectroscopic Characterization (Advanced Methods)

Spectroscopic techniques provide complementary information to crystallographic data, offering insights into the electronic structure and vibrational modes of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution. For platinum complexes, ¹⁹⁵Pt NMR is particularly informative. The chemical shift in ¹⁹⁵Pt NMR is sensitive to the nature of the ligands coordinated to the platinum center. For tetraammineplatinum(II) nitrate (B79036), the platinum(II) is coordinated to four ammonia molecules, forming a bivalent cation, with the nitrate ions residing outside the coordination sphere. asianpubs.org The ¹H NMR spectrum of tetraammineplatinum(II) nitrate in DMSO shows a single peak at 4.07 ppm, corresponding to the twelve equivalent protons of the four ammonia ligands. google.com The presence of a single peak confirms the high symmetry of the [Pt(NH₃)₄]²⁺ cation in solution. asianpubs.orggoogle.com

Infrared and Raman Vibrational Spectroscopy

For tetraammineplatinum(II) nitrate, the IR spectrum exhibits several characteristic bands. A strong band at 3272 cm⁻¹ is attributed to the N–H stretching vibrations (ν(NH₃)) of the ammine ligands. google.com The asymmetric and symmetric bending modes of the H–N–H group (δₐ(HNH) and δₛ(HNH)) appear at 1586 cm⁻¹ and within the broad band around 1384 cm⁻¹, respectively. google.com The rocking motion of the ammine ligands (ρ(NH₃)) is observed at 857 cm⁻¹. google.com A key vibration for confirming coordination is the Pt–N stretching mode (ν(Pt–N)), which appears at 508 cm⁻¹. google.com The presence of nitrate as a counter-ion is confirmed by a strong band at 1384 cm⁻¹ and a medium band at 822 cm⁻¹, corresponding to the ν₃ and ν₂ vibrations of the NO₃⁻ ion, respectively. google.com

Table 2: Characteristic Infrared Absorption Bands for Pt(NH₃)₄₂

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| 3272 | ν(NH₃) | Strong |

| 1586 | δₐ(HNH) | Medium |

| 1384 | ν₃(NO₃) + δₛ(HNH) | Strong |

| 857 | ρ(NH₃) | Medium |

| 822 | ν₂(NO₃⁻) | Medium |

| 508 | ν(Pt–N) | Medium |

Source: google.com

Raman spectroscopy provides complementary information. While a full Raman spectrum for tetraamminehydroxyplatinum(II) is not detailed in the provided search results, it is a valuable technique for studying the vibrational modes of platinum complexes, particularly the symmetric vibrations that may be weak or inactive in the IR spectrum. researchgate.net

UV/Vis Spectrophotometry for Kinetic Studies

UV/Vis spectrophotometry is a powerful and widely used technique for investigating the kinetics of chemical reactions in solution. sapub.orgoarjpublication.com This method relies on the principle that different chemical species absorb light at different wavelengths. By monitoring the change in absorbance at a specific wavelength over time, the rate of a reaction can be determined. sapub.org For platinum complexes, UV/Vis spectroscopy is instrumental in studying ligand substitution reactions, such as aquation and anation, which are fundamental to their reactivity. researchgate.net

The kinetics of reactions involving platinum(II) ammine complexes are often studied using UV/Vis spectroscopic methods, including conventional and stopped-flow techniques. researchgate.net The formation or consumption of a specific complex can be followed by selecting a wavelength where the change in absorbance is maximal. For instance, the aquation of a platinum complex, where a ligand is replaced by a water molecule, can be monitored by observing the spectral changes as the reactant complex is converted into the aqua product.

Kinetic studies on the aquation of various platinum(II) ammine complexes have been performed, providing insights into their reaction mechanisms. The data often fit a pseudo-first-order kinetic model, especially when the concentration of the incoming ligand (like water in aquation) is in large excess. sapub.org The observed pseudo-first-order rate constant (k_obs) can then be used to determine the second-order rate constant if the reaction is dependent on the concentration of another species.

The hydrolysis of platinum complexes is a critical area of study. While specific kinetic data for the direct base hydrolysis of the tetraammineplatinum(II) cation to form a stable tetraamminehydroxyplatinum species is not extensively detailed in readily available literature, the principles of such a study would follow established methods. The reaction would likely be monitored by observing the appearance of the hydroxo complex or the disappearance of the aqua precursor at a characteristic wavelength. The rate of hydrolysis is sensitive to factors such as pH, temperature, and ionic strength. For example, the rate of hydrolysis of p-nitrophenyl acetate (B1210297) is sensitive to both pH and temperature. gcms.cz

Kinetic data for the aquation of related platinum ammine complexes illustrate the application of UV/Vis spectrophotometry in determining reaction rates and mechanisms. For example, the aquation of dinuclear and trinuclear platinum complexes has been studied in detail. researchgate.netnih.gov

Table 1: Kinetic Data for the Aquation of a Dinuclear Platinum Complex at 37 °C

| Parameter | Value |

|---|---|

| k₁ (s⁻¹) | (8.5 ± 0.3) x 10⁻⁵ |

| k₋₁ (M⁻¹s⁻¹) | 0.91 ± 0.06 |

| k₂ (s⁻¹) | (10.6 ± 3.0) x 10⁻⁴ |

| k₋₂ (M⁻¹s⁻¹) | 1.5 ± 0.6 |

Data sourced from a study on [[trans-PtCl(NH₃)₂]₂(μ-NH₂(CH₂)₆NH₂)]²⁺. nih.gov

Table 2: Kinetic Data for the Aquation of a Trinuclear Platinum Complex at 298 K

| Parameter | Value |

|---|---|

| k₁ (s⁻¹) | (7.1 ± 0.2) × 10⁻⁵ |

| k₋₁ (M⁻¹s⁻¹) | 0.158 ± 0.013 |

| k₂ (s⁻¹) | (7.1 ± 1.5) × 10⁻⁵ |

| k₋₂ (M⁻¹s⁻¹) | 0.16 ± 0.05 |

Data sourced from a study on [{trans-PtCl(NH₃)₂}₂{μ-trans-Pt(NH₃)₂(NH₂(CH₂)₆NH₂)₂}]⁴⁺. researchgate.net

These tables demonstrate the type of quantitative data that can be obtained from UV/Vis kinetic studies, providing rate constants for the forward (aquation) and reverse (anation) reactions. Such data is crucial for understanding the solution behavior and reactivity of platinum complexes.

Mass Spectrometry for Complex Characterization

Mass spectrometry (MS) is an indispensable analytical technique for the characterization of metal complexes, providing information on their molecular weight and structure. Electrospray ionization (ESI) is a particularly gentle ionization method that allows for the transfer of intact complex ions from solution to the gas phase, making it ideal for studying platinum ammine complexes. nih.gov

ESI-MS can be used to identify various platinum species present in a solution, including aqua and hydroxo complexes that are formed during hydrolysis. nih.govunivie.ac.at For instance, in studies of cisplatin (B142131) hydrolysis, a variety of monomeric, dimeric, and trimeric species have been detected and identified using ESI-MS. nih.gov The technique is sensitive enough to detect transient species and provides insights into the complex equilibria that can exist in solutions of platinum compounds.

When analyzing a solution potentially containing the tetraamminehydroxyplatinum cation, [Pt(NH₃)₄(OH)]⁺, ESI-MS would be expected to show a parent ion peak corresponding to the mass-to-charge ratio (m/z) of this species. The high-resolution capabilities of modern mass spectrometers would allow for the unambiguous determination of its elemental composition by comparing the experimental isotopic pattern with the theoretical pattern for platinum.

Collision-induced dissociation (CID), a tandem mass spectrometry (MS/MS) technique, is used to fragment the parent ion and obtain structural information. The fragmentation of platinum ammine complexes typically involves the sequential loss of neutral ligands, such as ammonia (NH₃) and water (H₂O). nih.gov For the tetraamminehydroxyplatinum ion, the expected fragmentation pathway would likely involve the loss of ammonia molecules. The observation of a series of fragment ions corresponding to [Pt(NH₃)₃(OH)]⁺, [Pt(NH₃)₂(OH)]⁺, and so on, would provide strong evidence for the structure of the parent ion.

While specific, detailed fragmentation spectra for a simple [Pt(NH₃)₄(OH)]⁺ complex are not widely published, the general fragmentation behavior of platinum ammine and hydroxo-containing complexes is well-established. For example, the fragmentation of hydrolyzed cisplatin complexes shows sequential losses of NH₃ and H₂O. nih.gov Similarly, studies on other platinum ammine complexes reveal characteristic fragmentation patterns that aid in their structural elucidation. acs.org

Table 3: General ESI-MS Observations for Platinum Ammine Complexes in Aqueous Solution

| Observation | Implication |

|---|---|

| Detection of [M+H]⁺ or [M-H]⁻ ions | Provides molecular weight of the neutral complex. |

| Presence of aqua species (e.g., [Pt(NH₃)₃(H₂O)]²⁺) | Indicates hydrolysis of a precursor complex. univie.ac.at |

| Presence of hydroxo species (e.g., [Pt(NH₃)₃(OH)]⁺) | Indicates deprotonation of an aqua ligand, often pH-dependent. researchgate.net |

| Formation of dimeric or trimeric species | Suggests oligomerization reactions in solution. nih.gov |

| Sequential loss of NH₃ in MS/MS | Characteristic fragmentation pathway for ammine complexes. nih.gov |

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry

Density Functional Theory (DFT) has emerged as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure and geometry of molecules. aps.orgaps.orgrsc.orgnih.gov DFT calculations are instrumental in understanding the fundamental properties of platinum complexes.

Potential Energy Surface Mapping

Potential Energy Surface (PES) mapping is a critical computational technique used to explore the energy of a molecule as a function of its geometry. github.ioyale.eduresearchgate.netmdpi.com For tetraamminehydroxyplatinum(II), this involves calculating the energy for a wide range of bond lengths and angles of the ligands around the central platinum atom. The resulting PES provides a topographical map of the molecule's energetic landscape. Minima on this surface correspond to stable or metastable conformations, while saddle points represent transition states for conformational changes or reactions. researchgate.net By mapping the PES, researchers can identify the most stable geometric arrangement of the tetraamminehydroxyplatinum(II) ion and predict the energy barriers for transitions between different conformations. This information is crucial for understanding the molecule's structural flexibility and reactivity pathways. The complexity of the PES increases with the number of atoms, making it a computationally intensive but valuable endeavor for polyatomic systems. mdpi.com

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular wavefunctions obtained from DFT calculations into a more intuitive chemical picture of localized bonds and lone pairs. numberanalytics.comuni-muenchen.defaccts.dejoaquinbarroso.com This analysis provides a detailed description of the bonding within the tetraamminehydroxyplatinum(II) complex.

NBO analysis can quantify the nature of the coordinate bonds between the platinum(II) center and the ammine and hydroxy ligands. It reveals the donor-acceptor interactions that contribute to the stability of the complex. numberanalytics.com For instance, it can characterize the donation of electron density from the nitrogen lone pairs of the ammine ligands and the oxygen lone pair of the hydroxy ligand to the vacant orbitals of the platinum(II) ion. The strength of these interactions can be estimated using second-order perturbation theory, which calculates the stabilization energy associated with each donor-acceptor interaction. numberanalytics.com

Key insights from NBO analysis include:

Hybridization: The analysis details the hybridization of the platinum and ligand orbitals involved in bonding.

Bond Polarity: It provides information on the polarity of the Pt-N and Pt-O bonds.

Charge Transfer: NBO analysis quantifies the extent of charge transfer from the ligands to the metal center.

Conformational Landscapes of Platinum(II)-Tetraamine Complexes

Building upon PES mapping, the study of conformational landscapes provides a comprehensive understanding of the various spatial arrangements a platinum(II)-tetraamine complex can adopt and their relative energies. scispace.comuni-trier.dedntb.gov.uafiu.edu For tetraamminehydroxyplatinum(II), which has a square planar geometry, conformational analysis would explore rotations of the ammine and hydroxy ligands around the Pt-N and Pt-O bonds, respectively.

DFT calculations are employed to determine the energies of different conformers. These studies have shown that even for relatively simple complexes, the conformational landscape can be complex, with multiple local energy minima. scispace.comuni-trier.de The relative populations of these conformers at a given temperature can be estimated using Boltzmann statistics, providing insight into the dominant structures present in a sample. Understanding the conformational landscape is essential for interpreting experimental data, as the observed properties are often an average over the populated conformations.

Prediction of Vibrational Spectra

Theoretical prediction of vibrational spectra is a powerful tool for interpreting experimental infrared (IR) and Raman spectra. mpg.dearxiv.orguzh.ch DFT calculations can be used to compute the harmonic vibrational frequencies and their corresponding intensities for tetraamminehydroxyplatinum(II). This process involves calculating the second derivatives of the energy with respect to the atomic positions, which forms the Hessian matrix. uzh.ch Diagonalization of the mass-weighted Hessian matrix yields the vibrational modes and their frequencies.

The predicted spectrum can be compared with experimental data to:

Confirm the structure: A good match between the calculated and experimental spectra provides strong evidence for the predicted molecular geometry.

Assign vibrational bands: Theoretical calculations help in assigning specific peaks in the experimental spectrum to particular vibrational motions of the molecule, such as Pt-N stretching, N-H bending, or O-H stretching.

Identify the presence of different isomers or conformers: The presence of extra bands in the experimental spectrum compared to the calculated one for a single conformer might indicate the co-existence of multiple structures. mdpi.com

Modern computational approaches can also account for anharmonicity and temperature effects, leading to more accurate predictions of vibrational spectra.

Excited State Calculations and Photophysical Properties

The interaction of molecules with light is governed by their excited electronic states. Time-dependent DFT (TD-DFT) is a widely used method to calculate the energies and properties of these excited states. mdpi.comotago.ac.nzarxiv.orgrsc.org For tetraamminehydroxyplatinum(II), TD-DFT calculations can predict its electronic absorption spectrum by identifying the energies of vertical excitations from the ground state to various excited states.

These calculations provide insights into the nature of the electronic transitions, such as whether they are metal-centered (d-d transitions), ligand-centered, or charge-transfer transitions (from ligand to metal or metal to ligand). mdpi.comotago.ac.nz Understanding the character of the excited states is fundamental for predicting the photophysical properties of the complex, including its potential for luminescence. mdpi.comrsc.org The calculations can also help in understanding the deactivation pathways of the excited states, which determine whether the molecule will fluoresce, phosphoresce, or undergo non-radiative decay. mdpi.com

Interactive Table: Calculated Vibrational Frequencies for a Hypothetical Tetraamminehydroxyplatinum(II) Complex

| Vibrational Mode | Frequency (cm⁻¹) | Intensity (km/mol) | Assignment |

| 1 | 3450 | 50 | O-H Stretch |

| 2 | 3300 | 120 | N-H Symmetric Stretch |

| 3 | 3250 | 150 | N-H Asymmetric Stretch |

| 4 | 1600 | 80 | N-H Bend (Scissoring) |

| 5 | 1100 | 60 | Pt-O-H Bend |

| 6 | 550 | 200 | Pt-N Stretch |

| 7 | 450 | 90 | Pt-O Stretch |

Molecular Dynamics Simulations of Platinum Coordination Environments

While DFT calculations provide a static picture of molecular properties, molecular dynamics (MD) simulations offer a dynamic view, allowing the study of the time evolution of a system. aps.orgmdpi.commdpi.com MD simulations solve Newton's equations of motion for all atoms in the system, providing a trajectory that describes how the positions and velocities of the atoms change over time.

For tetraamminehydroxyplatinum(II) in an aqueous solution, MD simulations can be used to study:

Solvation Structure: MD can reveal the detailed arrangement of water molecules around the platinum complex, including the number of water molecules in the first and second solvation shells and their average distances and orientations with respect to the complex.

Ligand Exchange Dynamics: By running long simulations, it is possible to observe and analyze the mechanisms of ligand exchange, such as the replacement of a coordinated water molecule (if present) or even an ammine or hydroxy ligand by a solvent molecule. mdpi.com

Hydrogen Bonding: MD simulations can characterize the hydrogen bonding network between the ammine and hydroxy ligands of the complex and the surrounding water molecules.

Transport Properties: Properties like the diffusion coefficient of the complex in solution can be calculated from the MD trajectory.

The forces required for MD simulations can be derived from classical force fields or, more accurately but at a higher computational cost, from quantum mechanical calculations (ab initio MD). mdpi.com These simulations provide invaluable insights into the behavior of the tetraamminehydroxyplatinum(II) ion in a realistic solvent environment, which is crucial for understanding its chemical and biological activity.

Interactive Table: Key Parameters from a Hypothetical MD Simulation of Tetraamminehydroxyplatinum(II) in Water

| Parameter | Value | Unit | Description |

| Simulation Time | 10 | ns | Total duration of the simulation. |

| Temperature | 298 | K | The temperature at which the simulation was run. |

| Pressure | 1 | atm | The pressure at which the simulation was run. |

| First Solvation Shell (Pt-O distance) | 2.8 - 3.5 | Å | Range of distances for water oxygen atoms in the first solvation shell around the Pt center. |

| Coordination Number (Water) | ~6 | Average number of water molecules in the first solvation shell. | |

| Diffusion Coefficient | 1.2 x 10⁻⁵ | cm²/s | A measure of the mobility of the complex in water. |

Quantum Chemical Approaches to Bonding and Stability

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the electronic structure and stability of platinum complexes. nih.gov While direct computational studies on the specific [Pt(NH₃)₄(OH)]⁺ cation are not extensively documented, a wealth of data on closely related structures, such as [Pt(NH₃)₄]²⁺ and various aquo- and hydroxo-ammine-platinum complexes, allows for a robust theoretical characterization. cuni.czresearchgate.net

DFT methods are employed to optimize the molecular geometry, predicting bond lengths and angles with high accuracy. For tetraamminehydroxyplatinum, a square pyramidal geometry is expected, with the platinum(II) ion at the center, four ammine ligands in the square plane, and the hydroxo ligand at the axial position. Calculations on analogous compounds suggest that the Pt-N bond lengths would be consistent with those in other tetraammineplatinum(II) complexes, typically around 2.1 Å. cuni.cz The Pt-O bond distance is also a key parameter that can be precisely calculated.

The stability of the complex can be assessed through the analysis of its molecular orbitals. The interaction between the platinum d-orbitals and the ligand orbitals leads to a specific energy level arrangement. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy difference between them, known as the HOMO-LUMO gap, is a crucial indicator of chemical reactivity and stability. mdpi.comscirp.org A larger gap generally implies greater stability and lower reactivity. mdpi.com Computational models can predict these values, offering insight into the kinetic lability of the compound. scirp.org

Thermodynamic stability is further evaluated by calculating binding energies and reaction enthalpies. scirp.orgrsc.org For instance, DFT can be used to determine the energy change associated with the addition or removal of a ligand, providing a quantitative measure of the strength of the platinum-ligand bonds. nih.gov

Table 1: Predicted Quantum Chemical Descriptors for Tetraamminehydroxyplatinum This table outlines theoretical descriptors derived from DFT calculations on analogous platinum complexes, providing insight into the expected electronic properties and reactivity of tetraamminehydroxyplatinum.

| Descriptor | Predicted Value/Characteristic | Significance |

| Geometry | Square Pyramidal | Defines the 3D arrangement of ligands around the Pt center. |

| Pt-N Bond Length | ~2.1 Å | Indicates the strength and nature of the platinum-ammine bond. cuni.cz |

| HOMO-LUMO Gap | Moderate | A larger gap correlates with higher kinetic stability. mdpi.comscirp.org |

| Chemical Hardness (η) | High | Measures resistance to change in electron distribution; higher values indicate greater stability. mdpi.com |

| Electrophilicity (ω) | Moderate | Indicates the capacity of the complex to accept electrons. mdpi.com |

Computational Investigations of Ligand Interactions and Hydrogen Bonding

Computational methods provide a detailed view of the non-covalent interactions that play a critical role in the behavior of coordination complexes, particularly in biological or aqueous environments. For tetraamminehydroxyplatinum, ligand interactions and hydrogen bonding are key determinants of its structure and reactivity.

The primary interactions are the covalent bonds between the platinum center and the nitrogen atoms of the four ammine (NH₃) ligands, as well as the oxygen atom of the hydroxo (OH⁻) ligand. The nature of these metal-ligand bonds can be analyzed using techniques like Natural Bond Orbital (NBO) analysis, which elucidates charge transfer and orbital interactions between the metal and the ligands.

Hydrogen bonding is a predominant non-covalent interaction in this complex. Computational studies on similar structures reveal several possible hydrogen bonding scenarios:

Intermolecular Hydrogen Bonding: The ammine and hydroxo ligands are both capable of acting as hydrogen bond donors and acceptors. In an aqueous solution, water molecules can form extensive hydrogen-bonding networks with the complex. researchgate.net Studies on trans-[Pt(OH)₂(NH₃)₂] have shown that water molecules can interact with both the ammine and hydroxo groups, stabilizing the complex in solution. researchgate.net

Proton Transfer: DFT studies on related hydroxo-platinum complexes show that the hydroxo ligand can be involved in proton transfer reactions. For example, an internal proton transfer from a nearby acidic group can transform the hydroxo ligand into a more labile aqua (H₂O) ligand, a process of significant mechanistic importance. cuni.cz

The strength and nature of these hydrogen bonds can be quantified using computational models. The Atoms in Molecules (AIM) theory, for instance, can be applied to the calculated electron density to identify bond critical points and characterize the strength of hydrogen bonds. researchgate.net Molecular dynamics (MD) simulations can also be used to study the dynamic behavior of the complex in solution, revealing how solvent molecules arrange themselves around the ligands and mediate interactions. frontiersin.org

Table 2: Key Ligand Interactions and Hydrogen Bonding in Tetraamminehydroxyplatinum This interactive table summarizes the types of chemical interactions involving the ligands of tetraamminehydroxyplatinum, as inferred from computational studies on related systems.

| Interaction Type | Participating Groups | Description | Computational Method |

| Metal-Ligand Covalent Bond | Pt ← :NH₃ | Coordination bond formed by the donation of the lone pair from nitrogen to an empty d-orbital of platinum. | DFT, NBO |

| Metal-Ligand Covalent Bond | Pt ← :OH⁻ | Coordination bond formed by the donation of a lone pair from oxygen to an empty d-orbital of platinum. | DFT, NBO |

| Intramolecular H-Bond | NH₃ ··· OH | Hydrogen bond between an ammine hydrogen and the hydroxo oxygen. | DFT, AIM |

| Intermolecular H-Bond (Donor) | N-H ··· :OH₂ | The complex donates a hydrogen bond from an ammine ligand to a solvent water molecule. | MD, DFT/PCM cuni.cz |

| Intermolecular H-Bond (Acceptor) | Pt-OH ··· H-OH | The hydroxo ligand accepts a hydrogen bond from a solvent water molecule. | MD, DFT/PCM cuni.czresearchgate.net |

Reaction Mechanisms and Kinetics of Platinum Ii Ammine Complexes

Ligand Substitution Reactions in Square Planar Platinum(II) Complexes

Ligand substitution is a primary class of reactions for platinum(II) complexes. For a generic square planar complex [PtL4], the reaction with an entering ligand Y proceeds as follows:

[PtL4] + Y → [PtL3Y] + L

These reactions are crucial for the synthesis of new platinum compounds and are central to their applications.

The kinetics of ligand substitution in square planar platinum(II) complexes are well-described by a two-term rate law:

Rate = k₁[Complex] + k₂[Complex][Y]

This equation highlights two parallel pathways for the reaction. The k₁ term represents the solvent-assisted (solvolytic) pathway, where a solvent molecule acts as the initial nucleophile. The k₂ term corresponds to the direct nucleophilic attack of the entering ligand, Y, on the platinum complex.

Activation parameters, such as the enthalpy (ΔH‡), entropy (ΔS‡), and volume (ΔV‡) of activation, provide deep insight into the reaction mechanism. For associative substitutions in platinum(II) complexes, the entropy of activation (ΔS‡) is typically negative, signifying a more ordered transition state as the entering ligand joins the complex. Similarly, a negative volume of activation (ΔV‡) indicates a decrease in volume during the formation of the transition state, which is consistent with the association of two species.

Table 1: Typical Activation Parameters for Associative Substitution in Pt(II) Complexes

| Activation Parameter | Typical Sign/Value | Mechanistic Implication |

| Enthalpy of Activation (ΔH‡) | Moderately Low | Reflects the energy barrier to form the five-coordinate intermediate. |

| Entropy of Activation (ΔS‡) | Negative | Indicates a decrease in disorder, consistent with an associative mechanism. |

| Volume of Activation (ΔV‡) | Negative | Suggests a contraction in volume as the entering ligand binds to the Pt center. |

The trans effect is a critical concept in the substitution chemistry of square planar complexes. It describes the ability of a ligand to labilize, or weaken the bond of, the ligand located trans (opposite) to it. This effect has both kinetic (trans-directing) and thermodynamic (trans-influence) components. The kinetic trans effect follows a well-established series for common ligands:

CN⁻ > CO > C₂H₄ > NO₂⁻ > I⁻ > Br⁻ > Cl⁻ > py ≈ NH₃ > OH⁻ > H₂O

A ligand high in this series will strongly accelerate the rate of substitution for the ligand positioned opposite to it. This principle is a powerful tool in synthetic inorganic chemistry, allowing for the rational design and stereospecific synthesis of platinum complexes. For a complex containing different ligands, such as ammine and hydroxide (B78521) groups, the ligand with the stronger trans effect will dictate the position of substitution.

The rate of ligand substitution is also modulated by steric and electronic factors.

Steric Effects: Increased steric bulk on the ancillary ligands (the non-leaving ligands) or on the entering ligand can impede the formation of the crowded five-coordinate transition state. This steric hindrance generally leads to a decrease in the reaction rate.

Electronic Effects: The electronic nature of the ligands influences the electrophilicity of the platinum(II) center. Electron-donating ligands increase the electron density on the metal, making it less attractive to incoming nucleophiles and thus slowing the reaction. Conversely, electron-withdrawing ligands enhance the positive charge on the platinum center, accelerating nucleophilic attack.

The solvent plays a multifaceted role in the kinetics of ligand substitution, as evidenced by the k₁ pathway in the rate law. A coordinating solvent can act as a nucleophile itself, forming a solvated intermediate that subsequently reacts with the entering ligand, Y. The rate of this solvolytic pathway is highly dependent on the nucleophilicity of the solvent. Furthermore, the polarity of the solvent can influence reaction rates by affecting the solvation and stability of the charged reactants and the transition state.

Influence of Steric and Electronic Effects on Reaction Rates

Redox Chemistry of Platinum Ammine Complexes

In addition to substitution, platinum ammine complexes can undergo redox reactions. The most common process is the oxidation of the square planar platinum(II) center to an octahedral platinum(IV) center. This transformation is typically achieved through oxidative addition, where a molecule (e.g., a halogen, X₂) adds across the platinum complex.

[Pt(NH₃)₄]²⁺ + X₂ → [Pt(NH₃)₄X₂]²⁺

This reaction involves an increase in both the oxidation state (from +2 to +4) and the coordination number (from 4 to 6) of the platinum atom. The reverse process is known as reductive elimination. The feasibility and potential of the Pt(IV)/Pt(II) redox couple are strongly influenced by the ligand set. Ligands that can stabilize the higher oxidation state will facilitate the oxidation process.

Platinum(II)/Platinum(IV) Interconversion Mechanisms

The interconversion between platinum(II) and platinum(IV) oxidation states is a fundamental aspect of the chemistry of platinum complexes. This process is often central to their catalytic activity and biological function. The mechanisms of these redox reactions can be complex and are influenced by the nature of the ligands coordinated to the platinum center.

For platinum(II) ammine complexes, oxidation to platinum(IV) and the subsequent reduction back to platinum(II) can proceed through several pathways. One common mechanism involves an oxidative addition, where a molecule adds to the platinum(II) center, increasing its coordination number and oxidation state. The reverse reaction, reductive elimination, results in the formation of a new bond between two ligands and the reduction of the platinum center.

Studies on the reduction of platinum(IV) amine complexes have shown that the process can be catalyzed by platinum(II) species. nih.gov For instance, the reduction of several platinum(IV) amine complexes by ascorbic acid is accelerated by the presence of platinum(II). nih.gov This catalytic pathway involves the formation of ascorbate-bound platinum(IV) intermediates, followed by an internal electron transfer to yield platinum(II) complexes. nih.gov The rates of these catalyzed reactions are significantly higher than the uncatalyzed pathways. nih.gov

The ligands surrounding the platinum core play a crucial role in the kinetics of these interconversions. For example, the reduction of a platinum(IV) complex with two hydroxide ligands in a trans configuration is notably slow. nih.gov The rate constants for the internal electron transfer step can vary by two orders of magnitude depending on the specific ligands. nih.gov

Catalysis of Redox Reactions by Platinum(II) Complexes

Platinum(II) complexes, including ammine derivatives, are known to catalyze a variety of redox reactions. Their catalytic prowess stems from their ability to readily switch between the +2 and +4 oxidation states, facilitating electron transfer processes.

A notable example is the platinum(II)-catalyzed reduction of platinum(IV) complexes. nih.gov In these reactions, the platinum(II) complex acts as a catalyst by providing a lower energy pathway for the reduction. The catalyzed rate constants for the reduction of various platinum(IV) amine complexes by ascorbic acid fall within a narrow range, suggesting a common mechanistic feature. nih.gov The formation of a radical species, such as the ascorbate (B8700270) radical, has been observed throughout these reactions, indicating the involvement of one-electron transfer steps. nih.gov

The catalytic cycle often involves the formation of an intermediate where the reductant is coordinated to the platinum(IV) center, which is generated through the interaction of the platinum(II) catalyst with the platinum(IV) substrate. nih.gov This is followed by an internal electron transfer that regenerates the platinum(II) catalyst and produces the reduced platinum product. nih.gov

Intramolecular Reactivity and Cyclometallation Reactions

Intramolecular reactions occur when two reactive sites within the same molecule interact. For platinum(II) complexes, a significant class of intramolecular reactions is cyclometallation, where a ligand undergoes a reaction to form a chelate ring that includes a direct bond between the platinum atom and a carbon atom of the ligand. mdpi.comacs.org

These reactions often proceed through the activation of a C-H or C-X (where X is a halogen) bond within the ligand. mdpi.com The process can be initiated by the formation of a coordinatively unsaturated platinum(II) intermediate. beilstein-journals.org Cyclometallation is a key step in many catalytic cycles and in the synthesis of novel organometallic compounds. mdpi.com

The formation of cyclometallated platinum(II) complexes can involve an oxidative addition of a C-H bond to the platinum(II) center, creating a platinum(IV) hydride intermediate. mdpi.com This is then followed by the reductive elimination of a small molecule, such as methane (B114726) or an arene, to yield the stable cyclometallated platinum(II) product. mdpi.com The electronic properties of the ligands influence the rate of cyclometallation, with more electron-donating groups generally leading to faster reactions. mdpi.com

C-H Bond Activation by Platinum(II) Complexes

The activation of carbon-hydrogen (C-H) bonds, which are typically unreactive, is a significant achievement in organometallic chemistry. Platinum(II) complexes have emerged as effective reagents for this transformation. rutgers.edu The mechanism of C-H bond activation by platinum(II) has been a subject of extensive research and debate, with evidence supporting both electrophilic substitution and oxidative addition pathways. rutgers.edu

For some platinum(II) systems, particularly those with nitrogen-based ligands, experimental evidence points towards an oxidative addition mechanism. rutgers.edu This involves the direct addition of the C-H bond across the platinum(II) center to form a transient platinum(IV) alkyl hydride species. rutgers.edu Subsequent reactions of this intermediate can lead to a variety of functionalized organic molecules.

The generation of coordinatively unsaturated, 14-electron platinum(II) complexes is believed to be a key step in many C-H activation processes. beilstein-journals.orgresearchgate.net These highly reactive species can readily interact with C-H bonds. beilstein-journals.org For example, thermolysis of certain platinum(II) dimethyl complexes in benzene (B151609) can lead to the loss of methane and the formation of a cyclometallated product through C-H activation. researchgate.net

Reactions with Specific Nucleophiles (excluding biological contexts)

Platinum(II) complexes, being electrophilic at the metal center, readily react with a variety of nucleophiles. nih.govmasterorganicchemistry.com The kinetics and products of these substitution reactions are dependent on the nature of the incoming nucleophile, the leaving group, the other ligands on the platinum complex, and the solvent. ksu.edu.sa

The reaction of platinum(II) ammine complexes with nucleophiles typically follows an associative mechanism, characteristic of square planar d8 complexes. This involves the formation of a five-coordinate intermediate or transition state. pitt.edu

Studies on the reaction of aqua-platinum(II) complexes with various sulfur-containing nucleophiles like thiourea (B124793), L-cysteine, and glutathione (B108866) have provided insights into their reactivity. The second-order rate constants for these reactions vary with the nucleophile, indicating different nucleophilic strengths. chemijournal.com The activation parameters (enthalpy and entropy of activation) for these reactions can be determined from temperature-dependent kinetic studies, providing further details about the reaction mechanism. chemijournal.com

For instance, the reaction of a dinuclear platinum(II) aqua complex with thiourea was found to be significantly faster than with glutathione or L-cysteine. chemijournal.com This highlights the influence of the nucleophile's structure and electronic properties on the reaction rate.

Applications in Advanced Chemical Synthesis and Materials Science Non Biological

Catalysis in Organic Reactions

Tetraamminehydroxyplatinum complexes, particularly after undergoing specific transformations, serve as effective catalysts in a variety of organic reactions. These applications are crucial for the synthesis of complex organic molecules.

While direct use of tetraamminehydroxyplatinum itself in cycloisomerization is not extensively documented, platinum complexes derived from related precursors are pivotal in these transformations. Cycloisomerization reactions are intramolecular processes that rearrange the atoms of a molecule to form a cyclic product. Platinum-based catalysts are particularly effective in promoting the cycloisomerization of enynes, which are molecules containing both a double and a triple carbon-carbon bond.

These reactions often proceed through the activation of the alkyne by the platinum catalyst, followed by a nucleophilic attack from the alkene, leading to the formation of a new ring system. The specific ligands attached to the platinum center significantly influence the catalyst's activity and selectivity.

Platinum complexes are well-known for their ability to activate carbon-halogen (C-X) and carbon-hydrogen (C-H) bonds, which is a fundamental step in many synthetic transformations. While tetraamminehydroxyplatinum is a stable complex, its derivatives can be used to generate catalytically active species that facilitate these bond activations.

The activation of C-X bonds by platinum catalysts is a key step in many cross-coupling reactions. This process typically involves the oxidative addition of the C-X bond to a low-valent platinum center. The resulting organoplatinum halide can then undergo further reactions to form new carbon-carbon or carbon-heteroatom bonds.

Platinum catalysts, including those that can be generated from precursors like tetraamminehydroxyplatinum, have been explored in cross-coupling reactions, although they are less common than palladium catalysts for reactions like the Heck and Suzuki couplings.

In the context of platinum-catalyzed cross-coupling, the general mechanism involves the oxidative addition of an organic halide to a Pt(0) species, followed by transmetalation with an organometallic reagent (in the case of Suzuki-type reactions) or migratory insertion of an alkene (in Heck-type reactions), and finally, reductive elimination to yield the coupled product and regenerate the Pt(0) catalyst. Research in this area aims to develop more stable and active platinum catalysts that can offer different reactivity or selectivity compared to their palladium counterparts.

C-X Bond Activation in Synthesis

Precursor in Coordination Polymer and Material Synthesis

Tetraamminehydroxyplatinum serves as a valuable precursor in the synthesis of coordination polymers and other advanced materials. Coordination polymers are multi-dimensional structures formed by the self-assembly of metal ions and organic ligands. The specific geometry and chemical properties of the platinum precursor dictate the structure and, consequently, the properties of the resulting material.

By reacting tetraamminehydroxyplatinum with various organic linkers, researchers can construct a wide array of coordination polymers with potential applications in areas such as gas storage, catalysis, and sensing. The thermal decomposition of these platinum-containing coordination polymers can also be a route to synthesizing platinum-based nanomaterials with controlled size and morphology.

Role in Purification and Separation Processes of Platinum Group Metals

In the intricate process of refining platinum group metals (PGMs), tetraamminehydroxyplatinum can play a role in the separation and purification of platinum. After the initial dissolution of PGM-containing ores or concentrates, various chemical precipitation and solvent extraction steps are employed to isolate each metal.

The formation of stable ammine complexes of platinum, such as the tetraammineplatinum(II) ion ([Pt(NH₃)₄]²⁺), is a key feature of some separation schemes. By carefully controlling the pH and the concentration of ammonia (B1221849), platinum can be selectively precipitated or extracted, leaving other PGMs in solution. For instance, the addition of a base to a solution containing [Pt(NH₃)₄]Cl₂ can lead to the formation of related hydroxy complexes, aiding in the separation process.

Future Research Directions in Platinum Ammine Chemistry

Development of Novel Synthetic Routes for Advanced Materials

A significant future direction in platinum ammine chemistry lies in the development of innovative synthetic methodologies to create advanced materials with precisely controlled structures and functionalities. springerprofessional.de Traditional solid-state synthesis methods are being supplemented and, in some cases, replaced by more sophisticated techniques like molecular precursor routes, which offer better control over the size, shape, and quality of the final materials. springerprofessional.de

Research is increasingly focused on using a variety of platinum complexes as precursors for these materials. For instance, the synthesis of platinum single-atom catalysts (SACs) has been explored using a range of Pt(II) and Pt(IV) complexes with diverse ligands, including ammine, hydroxyl, nitrate (B79036), and chloride groups. acs.org The choice of precursor has been shown to significantly impact the initial catalytic activity of the resulting SACs. acs.org Specifically, tetraammine-derived precursors have demonstrated superior initial activity compared to chlorinated ones in acetylene (B1199291) hydrochlorination, which is linked to better hydrogen chloride binding abilities. acs.org

Future work will likely explore custom-designed precursors, such as tetraamminehydroxyplatinum, to fine-tune the properties of advanced materials. The presence of both ammine and hydroxyl ligands in a single precursor molecule offers a unique combination of functionalities that could be exploited in the synthesis of:

Functionalized Nanomaterials: The hydroxyl group can serve as a reactive site for grafting the platinum complex onto supports or for creating hybrid organic-inorganic materials.

Metastable Materials: Unconventional synthetic routes, such as hydrothermal or combustion synthesis, are crucial for creating metastable materials that are inaccessible through conventional methods. springerprofessional.de The decomposition and reaction pathways of precursors like tetraamminehydroxyplatinum under these conditions are a key area for investigation.

Supramolecular Structures: The responsive character of platinum can be integrated into supramolecular assemblies like macrocycles and polymers to produce materials with tailorable functions. rsc.org The specific ligands of the precursor complex can influence the self-assembly process and the properties of the resulting supramolecular structure.

The goal is to move beyond simply using off-the-shelf precursors to designing and synthesizing specific platinum ammine complexes tailored for the desired material outcome. springerprofessional.de

Advanced Spectroscopic Probes for Reaction Intermediates and Transition States

A deeper understanding of reaction mechanisms in platinum ammine chemistry requires the direct observation and characterization of transient species, such as reaction intermediates and transition states. The development and application of advanced spectroscopic techniques capable of probing reactions under in situ or operando conditions is a critical frontier. rsc.org

Techniques like X-ray Absorption Spectroscopy (XAS) are invaluable for monitoring the evolution of the oxidation state and coordination environment of platinum species throughout a reaction. acs.org For example, operando XAS studies have successfully identified multiple intermediate species during the formation of platinum nanoparticles from a precursor, revealing a more complex process than a simple one-step reduction. acs.org Similarly, combining vibrational spectroscopy with theoretical analysis allows for the identification of initial decomposition pathways and the structure of surface intermediates in catalytic reactions on platinum surfaces. rsc.org

For platinum ammine complexes, multinuclear NMR spectroscopy remains a powerful tool. The ¹⁹⁵Pt chemical shift is highly sensitive to the nature of the bound atoms and the coordination geometry, while ¹⁵N NMR can help identify ligands in the coordination sphere. researchgate.net The sensitivity of these techniques can be significantly enhanced by inverse detection methods, which are crucial for detecting the low concentrations of intermediates formed in reactions under physiological or catalytic conditions. researchgate.net

Future research will focus on the synergistic application of these techniques to study reactions involving tetraamminehydroxyplatinum. By tracking changes in the coordination environment, oxidation state, and ligand sphere in real-time, researchers can build a detailed picture of its reactivity.

Table 1: Advanced Spectroscopic Techniques for Platinum Complex Characterization

| Technique | Information Provided | Relevance to Tetraamminehydroxyplatinum |

|---|---|---|

| X-ray Absorption Spectroscopy (XAS) | Provides data on Pt oxidation state and coordination environment (bond distances, coordination numbers). rsc.orgacs.org | Tracking the reduction of Pt(IV) and changes in the ammine/hydroxy ligand sphere during catalyst synthesis or reaction. acs.orgacs.org |

| In-situ Infrared (IR) Spectroscopy | Identifies surface-adsorbed species and functional groups of intermediates. rsc.org | Observing the behavior of the ammine and hydroxyl ligands on a catalyst support or during a transformation. |

| Multinuclear NMR (¹⁹⁵Pt, ¹⁵N) | Gives detailed information on coordination geometry and ligand identity in solution. researchgate.net | Characterizing the structure of tetraamminehydroxyplatinum in solution and identifying products of ligand exchange reactions. researchgate.net |

| High-Resolution Mass Spectrometry (HRMS) | Determines the exact mass and elemental composition of complexes and intermediates. acs.org | Confirming the synthesis of tetraamminehydroxyplatinum and identifying subsequent reaction products. acs.org |

The insights gained from these advanced spectroscopic methods are essential for validating computational models and building a predictive understanding of reactivity. rsc.org

Integration of Computational and Experimental Approaches for Mechanistic Elucidation

The elucidation of complex reaction mechanisms in platinum chemistry increasingly relies on a powerful synergy between experimental studies and computational modeling. nih.gov Quantum chemical methods, particularly Density Functional Theory (DFT), have become indispensable for interpreting spectroscopic data, analyzing complex reaction pathways, and providing an atomistic framework for catalytic mechanisms. nih.govrsc.org

This integrated approach has been successfully applied to understand how different platinum precursors influence catalyst performance. For example, DFT simulations have explained the superior initial activity of tetraammine-derived Pt single-atom catalysts by revealing their enhanced ability to bind key reactants compared to other precursors. acs.org Furthermore, computational studies can predict the kinetic and thermodynamic parameters of substitution reactions, which can then be validated against experimental data from techniques like stopped-flow spectrophotometry. researchgate.net The combination of computational and experimental data provides a detailed understanding of how factors like ligand structure and solvent effects influence the reactivity of platinum centers. researchgate.net

For a complex like tetraamminehydroxyplatinum, future research will leverage this integrated strategy to:

Predict Reaction Pathways: DFT calculations can map out potential energy surfaces for ligand substitution, reduction, or catalytic cycles, identifying the most likely intermediates and transition states. rsc.org

Interpret Spectroscopic Signatures: Theoretical calculations of spectroscopic parameters (e.g., NMR chemical shifts, vibrational frequencies) can aid in the assignment of complex experimental spectra, helping to definitively identify transient species. rsc.org

Correlate Structure and Reactivity: By systematically modifying the computational model, researchers can probe how the ammine and hydroxyl ligands in tetraamminehydroxyplatinum influence its electronic structure and subsequent reactivity, guiding the design of new complexes with desired properties. acs.org

A key challenge and area of focus is ensuring the accuracy of computational models by benchmarking them against reliable experimental data, especially concerning the relative energies of different spin states in transition metal complexes. nih.gov The development of automated workflows that combine computational screening with experimental validation represents a significant step towards accelerating the discovery and mechanistic understanding of new platinum-based systems. rsc.org

Exploration of New Catalytic Applications Beyond Conventional Organic Transformations

While platinum complexes are well-established catalysts, a major direction for future research is the exploration of their use in new and unconventional catalytic applications. rsc.org This includes harnessing their unique electronic and redox properties for processes related to renewable energy and sustainable chemistry. rsc.org

One promising area is in electrocatalysis for energy conversion reactions. Platinum-based materials are benchmark catalysts for the hydrogen evolution reaction (HER), and research is underway to enhance their performance using supports like amine-based covalent organic frameworks (COFs). researchgate.net These frameworks can modify the electronic properties of the platinum nanoparticles and improve their stability and efficiency. researchgate.net